molecular formula C16H13NO B1268516 3-Benzoyl-2-methylindole CAS No. 26211-73-4

3-Benzoyl-2-methylindole

Cat. No.: B1268516
CAS No.: 26211-73-4
M. Wt: 235.28 g/mol
InChI Key: CNUDXZIIVQXZPC-UHFFFAOYSA-N
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Description

3-Benzoyl-2-methylindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their diverse biological activities and are a core structure in many bioactive molecules.

Biochemical Analysis

Biochemical Properties

3-Benzoyl-2-methylindole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . These interactions can lead to enzyme inhibition or activation, affecting the overall metabolic processes in the body.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce apoptosis in certain cell lines, which is a crucial process in cancer treatment . Additionally, this compound may modulate the activity of specific signaling pathways, leading to changes in gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . Additionally, this compound may affect gene expression by modulating transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites may have different biological activities, affecting the overall impact of this compound on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, it may cause toxic or adverse effects. For example, studies on indole derivatives have shown that high doses can lead to liver toxicity and other adverse effects . Therefore, it is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, cytochrome P450 enzymes are known to metabolize indole derivatives, leading to the formation of different metabolites . These metabolic pathways can affect the overall biological activity of this compound and its impact on cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cell membranes . Additionally, the distribution of this compound within different tissues can affect its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize in the nucleus, where they can modulate gene expression and other nuclear processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Benzoyl-2-methylindole can be synthesized through the reaction of 2-methylindole with benzoyl chloride. The reaction typically involves the use of a base such as potassium carbonate or silver carbonate to facilitate the formation of the benzoyl derivative . The reaction conditions often include ambient temperature and the use of solvents like dichloromethane or hexafluoroisopropanol .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Benzoyl-2-methylindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Benzoyl-2-methylindole involves its interaction with various molecular targets, including enzymes and receptors. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological pathways and exerting its effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

    2-Methylindole: A precursor in the synthesis of 3-Benzoyl-2-methylindole.

    3-Benzoylindole: Lacks the methyl group at the 2-position.

    3-Nitro-2-methylindole: An oxidation product of this compound.

Uniqueness: this compound is unique due to the presence of both the benzoyl and methyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2-methyl-1H-indol-3-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-11-15(13-9-5-6-10-14(13)17-11)16(18)12-7-3-2-4-8-12/h2-10,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUDXZIIVQXZPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346931
Record name 3-Benzoyl-2-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26211-73-4
Record name 3-Benzoyl-2-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main finding from the research on 3-Benzoyl-2-methylindole?

A1: The research primarily elucidated the crystal and molecular structure of this compound. The study revealed that the molecule exhibits standard bond lengths and angles []. Furthermore, the molecules within the crystal structure are interconnected through intermolecular hydrogen bonding involving the nitrogen-hydrogen (N—H) group of one molecule and the oxygen (O) atom of an adjacent molecule [].

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